molecular formula C6H2BrF2NO2 B170992 2-Bromo-1,3-difluoro-4-nitrobenzene CAS No. 103977-78-2

2-Bromo-1,3-difluoro-4-nitrobenzene

Cat. No. B170992
Key on ui cas rn: 103977-78-2
M. Wt: 237.99 g/mol
InChI Key: IQCPYFIIMNLQNU-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

1-Bromo-2,6-difluorobenzene (Oakwood Products Inc., West Columbia, S.C.) (15.4 mL, 104 mmol) was treated with H2SO4 (77 mL of 95-98% pure, 1445 mmol) and cooled in an ice bath. It was treated with HNO3 (68 mL of 69-70% pure, 1050 mmol) slowly dropwise via a dropping funnel and stiffed for and additional 30 min. The mixture was poured onto ice (500 mL) and stirred vigorously for 3 min. The resulting suspension was extracted with DCM (4×100 mL), washed with brine (500 mL) and dried over Na2SO4, filtered and concentrated affording crude 2-bromo-1,3-difluoro-4-nitrobenzene (32.55 g, 137 mmol) as a bright yellow crystalline solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.13 (1H, ddd, J=9.1, 8.1, 5.5 Hz), 7.13 (1H, ddd, J=9.3, 7.1, 2.0 Hz). 19F NMR (376 MHz, CDCl3) δ ppm −92.06 (1F, s), −104.31 (1F, s). m/z (ESI, +ve ion) 259.1/261.1 (M+Na)+.
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[F:9].OS(O)(=O)=O.[N+:15]([O-])([OH:17])=[O:16]>>[Br:1][C:2]1[C:7]([F:8])=[C:6]([N+:15]([O-:17])=[O:16])[CH:5]=[CH:4][C:3]=1[F:9]

Inputs

Step One
Name
Quantity
15.4 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1F)F
Name
Quantity
77 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously for 3 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
additional 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with DCM (4×100 mL)
WASH
Type
WASH
Details
washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
BrC1=C(C=CC(=C1F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 137 mmol
AMOUNT: MASS 32.55 g
YIELD: CALCULATEDPERCENTYIELD 131.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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